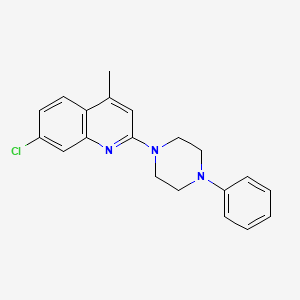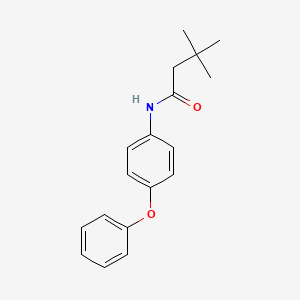
7-chloro-4-methyl-2-(4-phenyl-1-piperazinyl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-chloro-4-methyl-2-(4-phenyl-1-piperazinyl)quinoline, also known as CPQ, is a chemical compound that belongs to the quinoline family. It has been extensively studied for its potential therapeutic applications in various diseases.
Aplicaciones Científicas De Investigación
7-chloro-4-methyl-2-(4-phenyl-1-piperazinyl)quinoline has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties. 7-chloro-4-methyl-2-(4-phenyl-1-piperazinyl)quinoline has been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
Mecanismo De Acción
The exact mechanism of action of 7-chloro-4-methyl-2-(4-phenyl-1-piperazinyl)quinoline is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. 7-chloro-4-methyl-2-(4-phenyl-1-piperazinyl)quinoline has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in signal transduction pathways in cells.
Biochemical and Physiological Effects:
7-chloro-4-methyl-2-(4-phenyl-1-piperazinyl)quinoline has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells. 7-chloro-4-methyl-2-(4-phenyl-1-piperazinyl)quinoline has been shown to reduce the production of pro-inflammatory cytokines, which are involved in inflammation. It has also been shown to reduce the production of reactive oxygen species, which are involved in oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
7-chloro-4-methyl-2-(4-phenyl-1-piperazinyl)quinoline has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized. It has also been extensively studied, which makes it a well-characterized compound for research purposes. However, 7-chloro-4-methyl-2-(4-phenyl-1-piperazinyl)quinoline also has some limitations for lab experiments. It is a toxic compound that requires careful handling and disposal. It also has limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on 7-chloro-4-methyl-2-(4-phenyl-1-piperazinyl)quinoline. One area of research is the development of new synthesis methods for 7-chloro-4-methyl-2-(4-phenyl-1-piperazinyl)quinoline that are more efficient and environmentally friendly. Another area of research is the development of new therapeutic applications for 7-chloro-4-methyl-2-(4-phenyl-1-piperazinyl)quinoline, particularly in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 7-chloro-4-methyl-2-(4-phenyl-1-piperazinyl)quinoline and its potential side effects.
Métodos De Síntesis
7-chloro-4-methyl-2-(4-phenyl-1-piperazinyl)quinoline can be synthesized using a variety of methods. One of the most common methods is the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with an aldehyde or ketone in the presence of an acid catalyst. Another method involves the reaction of 2-chloro-4-methylquinoline with 4-phenylpiperazine in the presence of a base.
Propiedades
IUPAC Name |
7-chloro-4-methyl-2-(4-phenylpiperazin-1-yl)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3/c1-15-13-20(22-19-14-16(21)7-8-18(15)19)24-11-9-23(10-12-24)17-5-3-2-4-6-17/h2-8,13-14H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYKTVONJUGDUGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=C2)Cl)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-4-methyl-2-(4-phenylpiperazin-1-yl)quinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methyl-2-pyridinyl)thieno[3,2-b][1]benzothiophene-2-carboxamide](/img/structure/B5853491.png)


![N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5853507.png)

![4-[5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5853521.png)

![N-[4-(acetylamino)phenyl]-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5853548.png)
![3-[8,9-dimethyl-2-(4-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethyl-1-propanamine](/img/structure/B5853553.png)
![2-[(2-chloro-4-fluorobenzyl)thio]-1H-benzimidazole](/img/structure/B5853555.png)



